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Compound of Interest

Compound Name: 2'-Deoxycytidine hydrate

Cat. No.: B1585644 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
2'-Deoxycytidine, a fundamental component of deoxyribonucleic acid (DNA), is a pyrimidine

deoxyribonucleoside that plays a critical role in various biological processes. Its hydrated form

is frequently utilized in research and pharmaceutical development. A thorough understanding of

its solubility and stability is paramount for its effective application in drug formulation, preclinical

studies, and as a tool in molecular biology. This technical guide provides a comprehensive

overview of the solubility and stability of 2'-deoxycytidine hydrate, presenting available

quantitative data, detailed experimental protocols for its determination, and insights into its

metabolic pathway.

Physicochemical Properties
2'-Deoxycytidine is a deoxyribonucleoside composed of a cytosine base attached to a

deoxyribose sugar. The hydrate form incorporates water molecules into its crystal structure.
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Property Value Reference

Chemical Formula C₉H₁₃N₃O₄·xH₂O N/A

Molar Mass (Anhydrous) 227.22 g/mol N/A

Appearance White crystalline powder [1]

Melting Point 209-211 °C [1]

Solubility Profile
The solubility of 2'-deoxycytidine hydrate is a critical parameter for its handling and

formulation. While it is known to be soluble in polar solvents, precise quantitative data across a

range of solvents and temperatures is limited and presents some discrepancies in the

literature.

Aqueous Solubility
2'-Deoxycytidine hydrate is soluble in water. However, reported values for its aqueous

solubility vary. One source indicates a solubility of 50 mg/mL, while another reports a higher

value of 100 mg/mL.[2][3] A third source reports a significantly higher value of 870 mg/mL,

which may be an outlier. This highlights the importance of standardized experimental

determination.

Solubility in Organic Solvents
2'-Deoxycytidine is reported to be soluble in dimethyl sulfoxide (DMSO).[1] For a related

compound, 5-methyl-2'-deoxycytidine, the solubility is approximately 20 mg/mL in DMSO and 5

mg/mL in dimethylformamide.[4] Quantitative solubility data for 2'-deoxycytidine hydrate in

other common organic solvents such as ethanol, methanol, and acetone is not readily available

in the literature.

Summary of Quantitative Solubility Data
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Solvent Temperature (°C) Solubility Reference

Water Not Specified 50 mg/mL [3]

Water Not Specified 100 mg/mL [2]

DMSO Not Specified Soluble [1]

Stability Profile
The stability of 2'-deoxycytidine hydrate is influenced by several factors, including pH,

temperature, and light. Understanding its degradation pathways is crucial for ensuring its

integrity in formulations and experimental solutions.

pH-Dependent Stability
The stability of 2'-deoxycytidine is pH-dependent. Based on studies of related cytosine

derivatives, it is expected to be most stable in neutral to slightly alkaline conditions and less

stable in acidic environments.[5] Protonation of the cytosine ring at low pH can accelerate

hydrolytic deamination to 2'-deoxyuridine.[5]

Thermal Stability
Elevated temperatures can lead to the degradation of 2'-deoxycytidine. The kinetics of thermal

degradation can be studied to determine the shelf-life of solutions and solid forms. An

Arrhenius plot, which correlates the degradation rate constant with temperature, can be used to

predict stability at different storage temperatures.

Photostability
Exposure to light, particularly ultraviolet (UV) radiation, can induce photochemical reactions in

2'-deoxycytidine. The International Council for Harmonisation (ICH) guideline Q1B provides a

framework for photostability testing of new drug substances.[6][7][8][9] This involves exposing

the substance to a minimum of 1.2 million lux hours of visible light and 200 watt-hours/square

meter of UVA radiation.[7]

Experimental Protocols
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Detailed and validated experimental protocols are essential for obtaining reliable and

reproducible data on the solubility and stability of 2'-deoxycytidine hydrate.

Protocol for Solubility Determination by HPLC-UV
This protocol outlines a method to determine the solubility of 2'-deoxycytidine hydrate in

various solvents using High-Performance Liquid Chromatography with UV detection.

Objective: To quantify the equilibrium solubility of 2'-deoxycytidine hydrate.

Materials:

2'-Deoxycytidine hydrate

Selected solvents (e.g., water, ethanol, DMSO)

HPLC system with UV detector

Analytical column (e.g., C18, 5 µm, 4.6 x 150 mm)

Mobile phase: To be optimized, but a common starting point for nucleosides is a gradient of a

buffered aqueous solution (e.g., 20 mM ammonium acetate, pH 6.8) and an organic modifier

(e.g., acetonitrile or methanol).

Syringe filters (0.22 µm)

Thermostatted shaker

Procedure:

Preparation of Saturated Solutions:

Add an excess amount of 2'-deoxycytidine hydrate to a known volume of the desired

solvent in a sealed vial.

Equilibrate the vials in a thermostatted shaker at a constant temperature (e.g., 25 °C) for a

sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

Sample Preparation:
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After equilibration, allow the vials to stand to let the undissolved solid settle.

Carefully withdraw an aliquot of the supernatant and immediately filter it through a 0.22 µm

syringe filter to remove any undissolved particles.

Dilute the filtered solution with the mobile phase to a concentration within the linear range

of the calibration curve.

HPLC Analysis:

Prepare a series of standard solutions of 2'-deoxycytidine hydrate of known

concentrations in the mobile phase.

Inject the standard solutions to construct a calibration curve by plotting peak area against

concentration.

Inject the diluted sample solutions.

Monitor the elution of 2'-deoxycytidine at its maximum absorbance wavelength (around

270-280 nm).

Data Analysis:

Determine the concentration of 2'-deoxycytidine in the diluted sample solutions from the

calibration curve.

Calculate the solubility in the original solvent by accounting for the dilution factor.

Workflow for Solubility Determination:
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Add excess 2'-deoxycytidine hydrate to solvent

Equilibrate in thermostatted shaker

Filter supernatant

Dilute with mobile phase

Inject standards and samples into HPLC

Prepare standard solutions

Construct calibration curve

Determine concentration from curve

Calculate solubility

Click to download full resolution via product page

Solubility Determination Workflow

Protocol for pH-Dependent Stability Study by HPLC-UV
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This protocol describes a method to evaluate the degradation kinetics of 2'-deoxycytidine
hydrate at different pH values.

Objective: To determine the rate of hydrolysis of 2'-deoxycytidine hydrate as a function of pH.

Materials:

2'-Deoxycytidine hydrate

A series of buffers covering a range of pH values (e.g., pH 2, 4, 7, 9, 11)

HPLC system with UV detector

Analytical column (e.g., C18 or Phenyl-Hexyl)

Mobile phase (as described in 4.1)

Temperature-controlled incubator

Procedure:

Sample Preparation:

Prepare stock solutions of 2'-deoxycytidine hydrate in each pH buffer.

Place the solutions in a temperature-controlled incubator (e.g., 37 °C).

Time-Point Analysis:

At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each

solution.

Immediately quench the reaction if necessary (e.g., by neutralizing the pH or freezing).

Dilute the samples with the mobile phase for HPLC analysis.

HPLC Analysis:

Inject the samples and a standard of 2'-deoxycytidine.
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Quantify the remaining concentration of 2'-deoxycytidine at each time point by comparing

the peak area to the initial concentration or a standard curve.

Data Analysis:

Plot the natural logarithm of the concentration of 2'-deoxycytidine versus time for each pH.

The slope of the linear regression will give the pseudo-first-order degradation rate

constant (k).

The half-life (t₁/₂) can be calculated using the formula: t₁/₂ = 0.693 / k.

A pH-rate profile can be generated by plotting log(k) versus pH.

Protocol for Thermal Stability Study (Arrhenius Plot)
Objective: To determine the effect of temperature on the degradation rate of 2'-deoxycytidine
hydrate and to calculate the activation energy.

Procedure:

Follow the procedure for the pH-dependent stability study (4.2), but keep the pH constant

(e.g., in a neutral buffer) and vary the temperature (e.g., 40, 50, 60, 70 °C).

Determine the degradation rate constant (k) at each temperature.

Data Analysis:

Create an Arrhenius plot by plotting the natural logarithm of the rate constant (ln(k))

against the reciprocal of the absolute temperature (1/T).

The activation energy (Ea) can be calculated from the slope of the line (Slope = -Ea / R,

where R is the gas constant).

Protocol for Photostability Study (ICH Q1B)
Objective: To assess the stability of 2'-deoxycytidine hydrate upon exposure to light.

Materials:
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2'-Deoxycytidine hydrate (solid and in solution)

Photostability chamber equipped with a light source conforming to ICH Q1B guidelines

(Option 1: Xenon lamp or metal halide lamp; Option 2: Cool white fluorescent and near-UV

lamps).

Calibrated radiometer/lux meter

Quartz cuvettes or other suitable transparent containers

Dark controls (samples wrapped in aluminum foil)

Procedure:

Sample Preparation:

Expose both the solid drug substance and a solution of known concentration to the light

source.

Place dark controls alongside the exposed samples to differentiate between thermal and

photodegradation.

Light Exposure:

Expose the samples to a total illumination of not less than 1.2 million lux hours and an

integrated near-UV energy of not less than 200 watt-hours/m².

Sample Analysis:

At appropriate time intervals, analyze the samples for any changes in physical properties

(e.g., appearance, color) and for the formation of degradation products using HPLC or LC-

MS/MS.

Quantify the remaining amount of 2'-deoxycytidine.

Data Analysis:
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Compare the results of the exposed samples with the dark controls to determine the

extent of photodegradation.

If significant degradation is observed, the quantum yield of photodegradation can be

determined in further studies.

LC-MS/MS Method for Degradation Product
Identification
Objective: To identify and characterize the degradation products of 2'-deoxycytidine hydrate.

Instrumentation:

Liquid chromatography system coupled to a tandem mass spectrometer (e.g., Q-TOF or

Orbitrap).

Procedure:

Sample Preparation:

Analyze stressed samples from the pH, thermal, and photostability studies.

LC Separation:

Use a suitable HPLC method (as in 4.1) to separate the parent compound from its

degradation products.

Mass Spectrometry Analysis:

Acquire full scan mass spectra to determine the molecular weights of the degradation

products.

Perform tandem MS (MS/MS) on the parent ion of each degradation product to obtain

fragmentation patterns.

Structure Elucidation:
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Propose structures for the degradation products based on their mass-to-charge ratios and

fragmentation patterns. The expected primary degradation product from hydrolysis is 2'-

deoxyuridine.

Workflow for Stability Study and Degradation Product Identification:

Stress Conditions

Analysis

Results

pH Variation

HPLC-UV Analysis LC-MS/MS Analysis

Temperature Variation Light Exposure (ICH Q1B)

Degradation Kinetics (k, t1/2)Arrhenius Plot (Ea) Photostability Profile Degradation Product Identification

Click to download full resolution via product page

Stability Testing Workflow

Metabolic Pathway: Pyrimidine Salvage
2'-Deoxycytidine is a key intermediate in the pyrimidine salvage pathway, which allows cells to

recycle nucleosides from the breakdown of DNA and RNA. The primary step in its utilization is

phosphorylation by the enzyme deoxycytidine kinase (dCK) to form 2'-deoxycytidine

monophosphate (dCMP).[10][11] dCMP can then be further phosphorylated to the di- and

triphosphate forms, which are direct precursors for DNA synthesis. The activity of dCK is a

critical rate-limiting step and is subject to complex regulation, including feedback inhibition and

cell cycle-dependent expression.[7][8][12]
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2'-Deoxycytidine dCMP

Deoxycytidine
Kinase (dCK) dCDPCMP/UMP Kinase dCTP

Nucleoside
Diphosphate Kinase DNA Synthesis
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1585644#2-deoxycytidine-hydrate-solubility-and-
stability]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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